Ethyl 3-(3-Bromophenyl)-1H-pyrrole-2-carboxylate
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Overview
Description
Ethyl 3-(3-Bromophenyl)-1H-pyrrole-2-carboxylate is an organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by the presence of a bromophenyl group attached to the pyrrole ring, which is further esterified with an ethyl group at the carboxylate position. The unique structure of this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(3-Bromophenyl)-1H-pyrrole-2-carboxylate typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.
Esterification: The final step involves the esterification of the carboxylate group with ethanol in the presence of an acid catalyst such as sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can also help in maintaining precise reaction conditions and improving yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3-Bromophenyl)-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The pyrrole ring can undergo oxidation to form pyrrole-2,5-diones or reduction to form pyrrolidines.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products
Substitution: Formation of substituted pyrrole derivatives.
Oxidation: Formation of pyrrole-2,5-diones.
Reduction: Formation of pyrrolidines.
Coupling: Formation of biaryl derivatives.
Scientific Research Applications
Ethyl 3-(3-Bromophenyl)-1H-pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 3-(3-Bromophenyl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the pyrrole ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(4-Bromophenyl)-1H-pyrrole-2-carboxylate
- Ethyl 3-(3-Chlorophenyl)-1H-pyrrole-2-carboxylate
- Ethyl 3-(3-Methylphenyl)-1H-pyrrole-2-carboxylate
Uniqueness
Ethyl 3-(3-Bromophenyl)-1H-pyrrole-2-carboxylate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing the compound’s ability to interact with biological targets.
Properties
Molecular Formula |
C13H12BrNO2 |
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Molecular Weight |
294.14 g/mol |
IUPAC Name |
ethyl 3-(3-bromophenyl)-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C13H12BrNO2/c1-2-17-13(16)12-11(6-7-15-12)9-4-3-5-10(14)8-9/h3-8,15H,2H2,1H3 |
InChI Key |
VJGSOWDFFZDNSJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CN1)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
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